molecular formula C20H26N4O2 B3817173 7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one

7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B3817173
M. Wt: 354.4 g/mol
InChI Key: BEGDKJHLVCWODZ-UHFFFAOYSA-N
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Description

7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one typically involves multiple steps. The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The spirocyclic structure is then introduced through a series of cyclization reactions. The final product is obtained by coupling the benzimidazole derivative with the spirocyclic intermediate under specific reaction conditions, such as using a coupling reagent like TBTU in the presence of a base like lutidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve yield and reduce reaction times. The choice of solvents and reagents would be critical to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can lead to the formation of benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria . The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and binding affinity compared to simpler benzimidazole derivatives.

Properties

IUPAC Name

7-methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15-21-16-6-3-4-7-17(16)24(15)12-8-18(25)23-13-10-20(14-23)9-5-11-22(2)19(20)26/h3-4,6-7H,5,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGDKJHLVCWODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)N3CCC4(C3)CCCN(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
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7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
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7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
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7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
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7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
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7-Methyl-2-[3-(2-methylbenzimidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one

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